2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid
Description
The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid is a structurally complex molecule featuring two tert-butoxycarbonyl (Boc) protecting groups, a phenylpropylamine backbone, and an acetic acid terminus. Boc groups are widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry . This compound’s molecular formula is C21H31N3O7, with a molecular weight of 437.49 g/mol.
Properties
Molecular Formula |
C21H32N2O6 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25) |
InChI Key |
BGBLTXIOYFGHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid typically involves multiple steps. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to introduce the phenyl and acetic acid moieties. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbamate groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and acetic acid sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbamate groups can produce primary amines .
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Protecting Groups: The target compound’s dual Boc groups distinguish it from analogs with single Boc or Cbz groups. Boc groups enhance stability under basic conditions but are acid-labile, whereas Cbz requires hydrogenolysis for deprotection .
- Backbone Complexity : The bicyclo[2.2.1]heptane analog () lacks the phenylpropyl chain, reducing steric hindrance and molecular weight.
Physicochemical Properties
- The target compound’s higher molecular weight and LogP suggest greater hydrophobicity, which may impact membrane permeability in biological systems.
- Analogs with fewer Boc groups (e.g., ) exhibit better solubility in polar solvents due to reduced steric bulk .
Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid, also known by its CAS number 24424-95-1, is a complex organic molecule with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 381.5 g/mol. The structure includes various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N2O6 |
| Molecular Weight | 381.5 g/mol |
| LogP | 2.9 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 6 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cell signaling.
- Enzyme Inhibition : The compound may inhibit enzymes like proteases or kinases, which play critical roles in cellular functions.
- Receptor Modulation : It could modulate the activity of receptors involved in neurotransmission or immune responses.
Therapeutic Potential
Research indicates that the compound has potential applications in various therapeutic areas, including:
- Cancer Treatment : Due to its ability to inhibit specific pathways related to tumor growth, it may serve as a lead compound for developing anticancer agents.
- Anti-inflammatory Effects : Its structural characteristics suggest it could have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds or derivatives, providing insights into the potential efficacy of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid.
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Pharmacokinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
